2,4-Dimethylphenylhydroxylamine
Description
2,4-Dimethylphenylhydroxylamine is an aromatic hydroxylamine derivative featuring a phenyl ring substituted with methyl groups at the 2- and 4-positions and a hydroxylamine (-NHOH) functional group. The compound’s reactivity is influenced by steric and electronic effects from the methyl substituents, which may hinder or modulate its participation in oxidation and dimerization reactions .
Properties
CAS No. |
70853-94-0 |
|---|---|
Molecular Formula |
C8H11NO |
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)hydroxylamine |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-8(9-10)7(2)5-6/h3-5,9-10H,1-2H3 |
InChI Key |
QZPMVUPJPUUDJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NO)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NO)C |
Other CAS No. |
70853-94-0 |
Synonyms |
2,4-dimethylphenylhydroxylamine 2,4-DMPHA |
Origin of Product |
United States |
Comparison with Similar Compounds
Reactivity in Catalytic Oxidation Reactions
A study on gold nanoparticle-catalyzed hydroxylamine oxidation revealed significant differences in reactivity among substituted phenylhydroxylamines (Table 1):
| Compound | Substituent Positions | Azoxy Dimer Yield | Key Observation |
|---|---|---|---|
| 4-Chlorophenylhydroxylamine | 4-Cl | 98% | High reactivity due to para-Cl |
| 4-Fluorophenylhydroxylamine | 4-F | 92% | Similar para-substituent effect |
| Benzylhydroxylamine | N/A (non-aromatic) | 94% | Flexible structure aids reactivity |
| 2,6-Dimethylphenylhydroxylamine | 2,6-Me | 0% | Steric hindrance blocks reaction |
Key Findings :
- Steric Effects: The 2,6-dimethyl substitution (ortho positions) creates severe steric hindrance, preventing azoxy dimer formation . By contrast, 2,4-dimethylphenylhydroxylamine (with one ortho and one para methyl group) likely exhibits intermediate steric hindrance. Its reactivity might be lower than monosubstituted analogs (e.g., 4-Cl or 4-F) but higher than 2,6-dimethyl derivatives.
- Electronic Effects : Electron-withdrawing groups (e.g., Cl, F) enhance the electrophilicity of the hydroxylamine group, promoting dimerization. Methyl groups, being electron-donating, may reduce reactivity compared to halogens .
Structural and Functional Comparisons
Substituted Phenylhydroxylamines
- 4-Chloro/Fluoro Derivatives : These exhibit high yields in azoxy dimer synthesis due to favorable electronic and steric profiles. Their para-substituents minimally hinder the hydroxylamine group while enhancing electrophilicity .
- Benzylhydroxylamine: Non-aromatic analogs show flexibility, enabling efficient catalytic interactions despite lacking aromatic stabilization.
Hindered Derivatives
- 2,6-Dimethylphenylhydroxylamine : Steric bulk at ortho positions prevents catalyst access to the hydroxylamine group, rendering it inert .
- Hypothetical this compound: The para-methyl group may slightly stabilize the molecule via resonance, but the ortho-methyl group introduces steric constraints. This could reduce dimerization efficiency compared to monosubstituted analogs.
Broader Context: Substituent Effects in Aromatic Compounds
- Bioactive Analogues : Pyrrolidine derivatives with 2,4-difluorophenyl groups (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) highlight the importance of substitution patterns in drug design. Such compounds leverage steric and electronic tuning for target specificity .
- Dopamine Derivatives : While structurally distinct, 2-(3,4-dihydroxyphenyl)ethylamine (dopamine HCl) demonstrates how hydroxyl and amine group positioning dictates biological activity and chemical stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
